![molecular formula C13H13ClN4O B2481943 N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide CAS No. 2411256-32-9](/img/structure/B2481943.png)
N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide, also known as JTE-907, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of pyrazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important second messenger molecule involved in various cellular processes. Inhibition of PDE4 by N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide results in increased levels of cAMP, which in turn leads to the activation of various signaling pathways involved in anti-inflammatory and neuroprotective processes.
Biochemical and Physiological Effects:
N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide has been found to possess various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide has also been found to reduce the activation of microglial cells, which are involved in the inflammatory response in the central nervous system. Furthermore, N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide has several advantages for lab experiments. It is a highly specific inhibitor of PDE4 and has been found to be effective in various in vitro and in vivo models. N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide has also been found to have a good safety profile in animal studies. However, one limitation of N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For the study of N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide include its potential use in the treatment of neurodegenerative and inflammatory diseases, as well as the development of more water-soluble forms of the compound.
Synthesis Methods
The synthesis of N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide involves the reaction of 4-chloropyrazole-1-carboxylic acid with 2-amino-6-methyl-3-pyridinylmethanol in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with acetic anhydride to obtain N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide. This synthesis method has been reported in various scientific research studies and has been found to be efficient and reproducible.
Scientific Research Applications
N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis.
properties
IUPAC Name |
N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-3-12(19)15-6-10-5-4-9(2)17-13(10)18-8-11(14)7-16-18/h3-5,7-8H,1,6H2,2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJIMJBDVTFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CNC(=O)C=C)N2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide |
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